Alpha-Tocopheryl Nicotinate: A Comprehensive Technical Guide
Alpha-Tocopheryl Nicotinate: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Alpha-tocopheryl nicotinate (B505614), an ester of alpha-tocopherol (B171835) (Vitamin E) and nicotinic acid (Niacin or Vitamin B3), is a compound of significant interest in pharmaceutical and cosmetic research. This technical guide provides an in-depth overview of its chemical structure, physicochemical properties, and synthesis. It also explores the biological signaling pathways influenced by its active component, alpha-tocopherol. Detailed experimental protocols for its synthesis and characterization are presented, alongside a comprehensive summary of its quantitative data.
Chemical Structure and Identification
Alpha-tocopheryl nicotinate is chemically known as [(2R)-2,5,7,8-tetramethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-yl] pyridine-3-carboxylate.[1] It consists of the chromanol ring of alpha-tocopherol linked to the carboxyl group of nicotinic acid via an ester bond.
Below is a 2D representation of the chemical structure of alpha-tocopheryl nicotinate.
Caption: 2D representation of Alpha-Tocopheryl Nicotinate structure.
Physicochemical Properties
A summary of the key physicochemical properties of alpha-tocopheryl nicotinate is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₃₅H₅₃NO₃ | [1] |
| Molecular Weight | 535.8 g/mol | [1] |
| IUPAC Name | [(2R)-2,5,7,8-tetramethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-yl] pyridine-3-carboxylate | [1] |
| SMILES | CC1=C(C(=C(C2=C1O--INVALID-LINK--(C)CCC--INVALID-LINK--CCC--INVALID-LINK--CCCC(C)C)C)OC(=O)C3=CN=CC=C3)C | [1] |
| InChI Key | MSCCTZZBYHQMQJ-AZAGJHQNSA-N | [1] |
| CAS Number | 51898-34-1 | [2] |
| Appearance | White to yellow solid or liquid | [2] |
| Melting Point | Approx. 38 °C | |
| Boiling Point | 649.0 ± 55.0 °C at 760 mmHg (Predicted) | |
| Density | 0.990 ± 0.06 g/cm³ (Predicted) | |
| Solubility | Soluble in DMSO | |
| Storage Temperature | 2-8°C | [2] |
Experimental Protocols
Synthesis of Alpha-Tocopheryl Nicotinate
Several methods for the synthesis of alpha-tocopheryl nicotinate have been reported. A common laboratory-scale protocol involves the esterification of alpha-tocopherol with nicotinoyl chloride.[3][4]
Protocol:
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Reaction Setup: In a round-bottom flask, dissolve 34.6 g of D,α-tocopherol in 100 mL of toluene (B28343). In a separate flask, dissolve 13.6 g of nicotinic acid chloride hydrochloride in a 1:1 mixture of pyridine (B92270) and toluene (100 mL total).
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Reaction: Slowly add the alpha-tocopherol solution to the nicotinic acid chloride hydrochloride solution at room temperature with constant stirring.
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Incubation: Allow the reaction mixture to stand overnight at room temperature.
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Work-up: Dilute the reaction mixture with an additional 100 mL of toluene. Wash the solution with a 5% aqueous sodium bicarbonate solution, followed by water. Dry the organic layer over anhydrous sodium sulfate.
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Purification: Evaporate the solvent under reduced pressure. The resulting residue is then purified by column chromatography on neutral alumina (B75360) using a mixture of ethyl acetate (B1210297) and hexane (B92381) as the eluent.
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Recrystallization: The fractions containing the product are combined, concentrated, and recrystallized from an acetone-hexane mixture to yield pure D,α-tocopherol nicotinate.[4]
Below is a workflow diagram for the synthesis of alpha-tocopheryl nicotinate.
Caption: General workflow for the synthesis of alpha-tocopheryl nicotinate.
Characterization Methods
¹H NMR: The ¹H NMR spectrum of alpha-tocopheryl nicotinate is expected to show characteristic signals from both the alpha-tocopherol and nicotinate moieties. The aromatic protons of the nicotinate ring would appear in the downfield region (typically δ 7.0-9.0 ppm). The protons of the chromanol ring and the phytyl tail of the tocopherol moiety would appear in the upfield region. The ester linkage would cause a downfield shift of the protons on the carbon adjacent to the oxygen of the chromanol ring.
¹³C NMR: The ¹³C NMR spectrum would show a carbonyl carbon signal from the ester group around 160-170 ppm. The aromatic carbons of the nicotinate and chromanol rings would appear in the range of 110-160 ppm. The aliphatic carbons of the phytyl tail would resonate in the upfield region (10-40 ppm).[5]
The FT-IR spectrum of alpha-tocopheryl nicotinate would exhibit key absorption bands confirming its structure.[6]
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C=O Stretch (Ester): A strong absorption band is expected around 1735-1750 cm⁻¹, characteristic of the ester carbonyl group.
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C-O Stretch (Ester): Bands in the region of 1100-1300 cm⁻¹ corresponding to the C-O stretching of the ester linkage.
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C-H Stretch (Aliphatic): Strong bands around 2850-2960 cm⁻¹ due to the C-H stretching of the numerous methyl and methylene (B1212753) groups in the phytyl tail.
-
Aromatic C=C Stretch: Medium to weak absorptions in the 1450-1600 cm⁻¹ region from the aromatic rings of the chromanol and nicotinate moieties.
-
C-N Stretch (Pyridine): A band in the 1000-1350 cm⁻¹ region.
General Protocol for ATR-FT-IR:
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Place a small amount of the solid or liquid sample directly onto the diamond crystal of the ATR accessory.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Record the spectrum, typically in the range of 4000-400 cm⁻¹.
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Clean the crystal thoroughly with an appropriate solvent (e.g., isopropanol (B130326) or acetone) after analysis.[7]
Mass spectrometry is a crucial tool for determining the molecular weight and fragmentation pattern of alpha-tocopheryl nicotinate.
Expected Fragmentation: In electrospray ionization (ESI) or other soft ionization techniques, the molecular ion peak [M+H]⁺ would be observed at m/z 536.4.[8] Fragmentation would likely involve the cleavage of the ester bond, leading to the formation of ions corresponding to the alpha-tocopherol and nicotinic acid moieties. Common fragments from the tocopherol structure include ions at m/z 165 and 205.
General Protocol for UPLC-Q-TOF MS:
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Dissolve the sample in a suitable solvent (e.g., methanol/acetonitrile).
-
Inject the sample into an ultra-performance liquid chromatography (UPLC) system for separation.
-
The eluent is introduced into a quadrupole time-of-flight (Q-TOF) mass spectrometer.
-
Acquire mass spectra in both positive and negative ion modes.[8]
Biological Activity and Signaling Pathways
The biological activity of alpha-tocopheryl nicotinate is primarily attributed to its in vivo hydrolysis to alpha-tocopherol and nicotinic acid. Alpha-tocopherol is a potent antioxidant.[2] Beyond its antioxidant properties, alpha-tocopherol has been shown to modulate specific signaling pathways.
One of the key non-antioxidant functions of alpha-tocopherol is the inhibition of Protein Kinase C (PKC), particularly the alpha isoform (PKCα).[9][10] This inhibition is not direct but is mediated by the activation of Protein Phosphatase 2A (PP2A), which dephosphorylates and thereby inactivates PKCα.[9][10] This signaling cascade has been observed to play a role in regulating cell proliferation.[11]
The following diagram illustrates the proposed signaling pathway for the alpha-tocopherol-mediated inhibition of PKCα.
Caption: Signaling pathway of alpha-tocopherol inhibiting PKCα.
Conclusion
Alpha-tocopheryl nicotinate is a synthetically accessible compound with important biological activities derived from its constituent molecules. This guide has provided a detailed overview of its chemical and physical properties, along with methodologies for its synthesis and characterization. The elucidation of its role in modulating cellular signaling pathways, such as the PKC pathway, highlights its potential for further investigation in drug development and therapeutic applications. The lack of publicly available, detailed experimental spectra for alpha-tocopheryl nicotinate underscores the need for further research to fully characterize this compound.
References
- 1. Tocopheryl Nicotinate | C35H53NO3 | CID 27990 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (±)-a-Tocopherol nicotinate 51898-34-1 [sigmaaldrich.com]
- 3. alpha-Tocopherol nicotinate | 16676-75-8 | Benchchem [benchchem.com]
- 4. US6423847B1 - Synthesis and clinical uses of D,α-tocopherol nicotinate compounds - Google Patents [patents.google.com]
- 5. 13C CP MAS NMR and DFT Studies of 6-Chromanyl Ethereal Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. rjb.ro [rjb.ro]
- 8. mdpi.com [mdpi.com]
- 9. alpha-Tocopherol specifically inactivates cellular protein kinase C alpha by changing its phosphorylation state - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Vitamin E mediates cell signaling and regulation of gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
